molecular formula C10H18N2O5 B054377 H-D-Ile-Asp-OH CAS No. 120067-35-8

H-D-Ile-Asp-OH

Cat. No. B054377
CAS RN: 120067-35-8
M. Wt: 246.26 g/mol
InChI Key: WKXVAXOSIPTXEC-GKROBHDKSA-N
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Description

“H-D-Ile-Asp-OH” is a dipeptide with the molecular formula C10H18N2O5 . It consists of two amino acids, Isoleucine (Ile) and Aspartic acid (Asp), linked together in a specific sequence .


Synthesis Analysis

The synthesis of peptides like “this compound” often involves methodologies for Fmoc synthesis, purification, and mass spectral analysis . Critical steps in the synthesis of such peptides using Fmoc-Ser(PO3Bzl,H)-OH as the building block were double acylation steps for each residue . An alternative approach to address the challenge of aspartimide formation during peptide synthesis involves using cyanosulfurylides to mask carboxylic acids by a stable C–C bond .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using tools like PepDraw which draws peptide primary structure and calculates theoretical peptide properties. The structure of the peptide can also be influenced by the formation of helical secondary structures .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using techniques like low energy collision induced dissociation (CID) in an ion trap mass spectrometer . The Edman degradation is another method used for peptide sequencing .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 246.26 . Other physical and chemical properties such as boiling point, density, and solubility can be determined using various analytical techniques .

properties

IUPAC Name

(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-3-5(2)8(11)9(15)12-6(10(16)17)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXVAXOSIPTXEC-GKROBHDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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